
5-Bromo-6-chloro-3-indolyl b-D-glucuronide cyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt: is a chromogenic substrate used primarily for the detection of β-glucuronidase activity. This compound is known for producing a magenta color in the presence of β-glucuronidase, making it a valuable tool in various biochemical assays and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt involves the reaction of 5-bromo-6-chloro-3-indolyl with D-glucuronic acid in the presence of cyclohexylamine. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the indole ring can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, aqueous buffer solutions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dimethylsulfoxide, and catalysts.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic tests to detect bacterial contamination, particularly in identifying Escherichia coli .
Industry:
Wirkmechanismus
The compound acts as a substrate for the β-glucuronidase enzyme. Upon enzymatic hydrolysis, the glucuronide moiety is cleaved, resulting in the formation of a colored product. This color change is used as an indicator of β-glucuronidase activity. The molecular target is the β-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide sodium salt
- 4-Methylumbelliferyl-β-D-glucuronide hydrate
Uniqueness: 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its specific substitution pattern on the indole ring, which results in a distinct magenta color upon hydrolysis. This makes it particularly useful in applications where a clear and distinguishable color change is required .
Eigenschaften
Molekularformel |
C20H26BrClN2O7 |
|---|---|
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14?;/m0./s1 |
InChI-Schlüssel |
HGZDFBMYVMPFHR-VWOGDOGESA-N |
Isomerische SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Kanonische SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


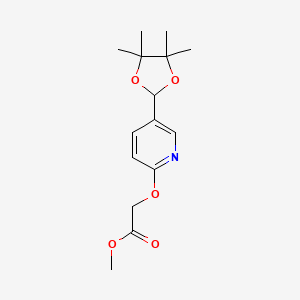

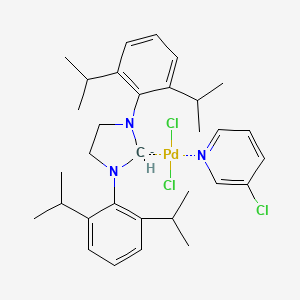
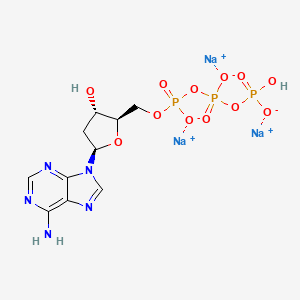

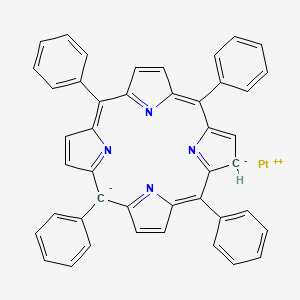
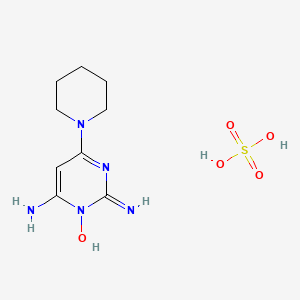

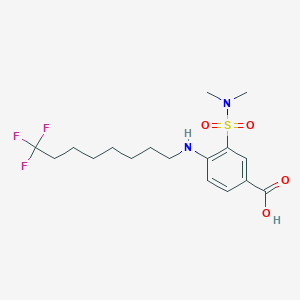
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

